molecular formula C15H9ClFNO2 B11840897 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid CAS No. 24106-89-6

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid

Cat. No.: B11840897
CAS No.: 24106-89-6
M. Wt: 289.69 g/mol
InChI Key: GWQFYINGOBLJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chlorine atom at the 5-position and a fluorophenyl group at the 3-position of the indole ring, along with a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 5-chloroindole.

    Formation of Intermediate: The 2-fluoroaniline undergoes a reaction with an appropriate reagent to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization conditions to form the indole ring structure.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 2-position of the indole ring through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorine atom and fluorophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogenating agents or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-(2-fluorophenyl)-1H-indole: Lacks the carboxylic acid group at the 2-position.

    3-(2-Fluorophenyl)-1H-indole-2-carboxylic acid: Lacks the chlorine atom at the 5-position.

    5-Chloro-1H-indole-2-carboxylic acid: Lacks the fluorophenyl group at the 3-position.

Uniqueness

5-Chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid is unique due to the presence of both the chlorine atom and the fluorophenyl group, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

24106-89-6

Molecular Formula

C15H9ClFNO2

Molecular Weight

289.69 g/mol

IUPAC Name

5-chloro-3-(2-fluorophenyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C15H9ClFNO2/c16-8-5-6-12-10(7-8)13(14(18-12)15(19)20)9-3-1-2-4-11(9)17/h1-7,18H,(H,19,20)

InChI Key

GWQFYINGOBLJRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.